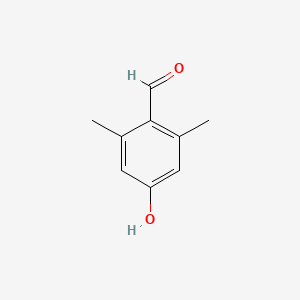

2,6-Dimethyl-4-hydroxybenzaldehyde

Übersicht

Beschreibung

2,6-Dimethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It appears as a colorless to pale yellow crystalline solid with a distinct aromatic odor. This compound is known for its low solubility in water but is soluble in organic solvents such as alcohols, ethers, and ketones .

Vorbereitungsmethoden

2,6-Dimethyl-4-hydroxybenzaldehyde can be synthesized through two primary methods:

Reaction of 2,6-dimethylphenol with formaldehyde: This method involves the condensation of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions to yield this compound.

Oxidation of 2,6-dimethylphenol: This method involves the oxidation of 2,6-dimethylphenol using oxidizing agents such as potassium permanganate or chromium trioxide to produce this compound.

Analyse Chemischer Reaktionen

2,6-Dimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-4-hydroxybenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethyl-4-hydroxybenzaldehyde can be compared with other similar compounds such as:

4-Hydroxybenzaldehyde: Unlike this compound, this compound lacks the methyl groups at positions 2 and 6, which affects its reactivity and solubility.

2,6-Dimethylbenzaldehyde: This compound lacks the hydroxyl group at position 4, making it less reactive in certain chemical reactions compared to this compound.

4-Hydroxy-3,5-dimethylbenzaldehyde: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, which alters its chemical properties and applications.

Biologische Aktivität

2,6-Dimethyl-4-hydroxybenzaldehyde (DMHBA) is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.

Chemical Structure and Properties

DMHBA is a substituted benzaldehyde characterized by the following chemical structure:

- Chemical Formula : C9H10O2

- Molecular Weight : 150.18 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that DMHBA exhibits significant antioxidant properties. A study demonstrated that DMHBA can scavenge free radicals and reduce oxidative stress in cellular models. The compound's ability to donate electrons and stabilize free radicals contributes to its protective effects against oxidative damage in cells.

Anticancer Properties

DMHBA has shown promising anticancer activity in various studies:

- Cell Cycle Arrest : DMHBA induces cell cycle arrest at the sub-G1 phase in cancer cell lines, leading to a decrease in cell viability. A study reported an IC50 value of 21.2 µg/mL for DMHBA against certain tumor cell lines, indicating its potential as an anticancer agent .

- Synergistic Effects : When combined with doxorubicin, DMHBA exhibited synergistic effects, enhancing the cytotoxicity of the chemotherapy drug while reducing metastasis and invasion of tumor cells .

Antibacterial Activity

The antibacterial potency of DMHBA has also been explored. It was found to be effective against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

The biological activities of DMHBA can be attributed to several mechanisms:

- Free Radical Scavenging : DMHBA's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Inhibition of Enzymatic Activity : DMHBA may inhibit specific enzymes involved in cancer progression and bacterial metabolism, contributing to its anticancer and antibacterial effects.

- Modulation of Gene Expression : Studies suggest that DMHBA can influence the expression of genes associated with apoptosis and cell proliferation .

Case Studies

Several case studies have highlighted the potential applications of DMHBA:

- A study involving the treatment of human cancer cell lines demonstrated that DMHBA significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .

- In another investigation, DMHBA's antibacterial activity was assessed against multi-drug resistant strains, showing effective inhibition at concentrations lower than those required for traditional antibiotics .

Data Summary

The following table summarizes key findings related to the biological activity of DMHBA:

Eigenschaften

IUPAC Name |

4-hydroxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTRGLCPRZQPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343631 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-87-4 | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable application of 2,6-Dimethyl-4-hydroxybenzaldehyde derivatives in pharmaceutical research?

A1: Research has investigated the use of this compound as a starting material for synthesizing potential antisecretory antidiarrheal agents. [] Specifically, researchers synthesized a series of aromatic aminoguanidine hydrazones, with the this compound hydrazone derivative demonstrating promising activity. This compound exhibited antisecretory effects in the cholera toxin-treated rat jejunum model and the rabbit ileum Ussing chamber, suggesting potential as an α2-adrenergic agonist. []

Q2: What is an improved synthetic method for producing this compound?

A2: An optimized formates method utilizes a specific ratio of reactants: 3,5-dimethyl phenol, Zinc cyanide (Zn(CN)2), and Aluminum chloride (AlCl3) in a 1:0.7:1.8 ratio. [] The reaction, catalyzed by distillation Aluminum oxide (Al2O3) at 65°C, yields 51.1% of this compound, marking a 10.1% improvement over traditional methods. [] The product also exhibits high purity at 99.5%. []

Q3: What is the significance of the structural features of this compound in its derivatives' activity?

A3: While the provided abstracts don't delve into detailed structure-activity relationship studies, the research on antidiarrheal agents highlights the importance of the aromatic aminoguanidine hydrazone structure. [] Modifications to the this compound core, such as substitutions on the aromatic ring or variations in the hydrazone moiety, could potentially influence the compound's interaction with α2-adrenergic receptors and, consequently, its antisecretory activity. [] Further research exploring these modifications is needed to establish definitive structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.